AX-024 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AX-024 hydrochloride is a novel, orally available inhibitor of the interaction between the T cell receptor and Nck. This compound selectively inhibits T cell activation triggered by T cell receptor stimulation, making it a first-in-class inhibitor with high potency and selectivity. This compound is known for its low acute toxicity and strong inhibitory effects on the production of various cytokines, including interleukin-6, tumor necrosis factor-alpha, interferon-gamma, interleukin-10, and interleukin-17A .

准备方法

合成路线及反应条件

AX-024 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

核心结构的形成: 核心结构通过一系列涉及芳香取代和环化的反应合成。

官能团修饰: 核心结构经过进一步修饰,引入增强其生物活性的特定官能团

盐酸盐的形成: 最后一步涉及将游离碱转化为其盐酸盐形式,以提高其溶解度和稳定性.

工业生产方法

AX-024 盐酸盐的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

间歇式处理: 合成在大型反应器中进行,对反应条件(如温度、压力和pH值)进行精确控制。

纯化: 使用结晶、过滤和色谱等技术纯化粗产品,以达到高纯度。

化学反应分析

反应类型

AX-024 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰官能团,从而产生不同的类似物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产品

科学研究应用

Scientific Research Applications

AX-024 hydrochloride has a wide range of applications across multiple fields:

Immunology

- Autoimmune Diseases : The compound has been investigated for its potential to treat autoimmune disorders such as lupus erythematosus and psoriasis by modulating T cell responses .

- Transplant Rejection : Its immunosuppressive properties make it a candidate for preventing transplant rejection by inhibiting T cell activation .

Biochemical Studies

- Signal Transduction : AX-024 serves as a tool compound for studying TCR signaling pathways, providing insights into the mechanisms underlying T cell proliferation and activation .

- Polypharmacology : Research indicates that AX-024 may interact with multiple targets beyond Nck, suggesting broader implications in cellular signaling processes .

Drug Development

- Therapeutic Agent : Due to its selective inhibition of T cell activation, AX-024 is being explored as a lead compound for developing new therapies targeting immune-mediated conditions .

- Clinical Trials : Ongoing clinical studies aim to assess its safety, tolerability, and pharmacokinetics in healthy subjects, paving the way for future therapeutic applications .

Case Study 1: T Cell Proliferation Inhibition

A study demonstrated that AX-024 effectively inhibited T cell proliferation under weak stimulation conditions. The results confirmed that while AX-024 reduced proliferation rates, it did not significantly affect Zap70 phosphorylation levels, indicating its unique mode of action independent of direct interference with TCR signaling pathways .

Case Study 2: Biosensing Applications

Recent advancements have utilized AX-024 in biosensing technologies to evaluate interactions with SH3 domains. The binding affinity was assessed using various concentrations of AX-024 mixed with GST-SH3.1 proteins. Results indicated a dose-dependent inhibition of binding, demonstrating its potential utility in diagnostic applications .

作用机制

AX-024 盐酸盐通过选择性抑制T细胞受体与Nck的相互作用发挥作用。这种抑制阻止Nck募集到T细胞受体,从而阻断T细胞活化。该化合物专门靶向Nck的SH3结构域,调节参与T细胞活化的细胞信号通路。 这导致细胞因子产生和T细胞增殖的抑制 .

相似化合物的比较

类似化合物

AX-000: 与AX-024 盐酸盐相比,早期化合物效力较低,选择性较差。

AX-001: T细胞受体-Nck相互作用的另一种抑制剂,但具有不同的药代动力学特性。

AX-002: 结构相似的化合物,官能团有所不同,导致不同的生物活性.

AX-024 盐酸盐的独特之处

AX-024 盐酸盐以其高效力、选择性和低急性毒性而脱颖而出。它在抑制T细胞受体引发的T细胞增殖方面比AX-000强效10,000倍以上。 此外,它对细胞因子产生的强抑制效果使其成为自身免疫性疾病和炎症性疾病治疗应用的有希望的候选药物 .

生物活性

AX-024 hydrochloride, also known as AX-024 HCl, is a compound recognized for its significant biological activity, particularly as a cytokine release inhibitor. This article explores its mechanisms, efficacy, and potential applications based on diverse research findings.

Overview of this compound

This compound is a potent inhibitor of T cell receptor (TCR)-triggered T cell activation. Its chemical formula is C21H23ClFNO2 with a molecular weight of 375.87 g/mol. The compound has been shown to inhibit the production of several pro-inflammatory cytokines, including:

- Interleukin-6 (IL-6)

- Tumor necrosis factor-alpha (TNFα)

- Interferon-gamma (IFN-γ)

- Interleukin-10 (IL-10)

- Interleukin-17A (IL-17A)

This compound exerts its effects primarily through the inhibition of T cell proliferation and cytokine release.

In Vitro Studies

-

Efficacy in T Cell Proliferation :

- This compound demonstrates an IC50 value of 1 nM , indicating high potency in inhibiting T cell proliferation triggered by TCR activation. This is over 10,000 times more effective than its precursor, AX-000 .

- It exhibits effects at concentrations as low as 1 pM , showcasing its sensitivity and effectiveness .

- Cytokine Inhibition :

- Mechanistic Insights :

In Vivo Studies

-

Animal Models :

- In studies using OT1 TCR transgenic mice, this compound effectively inhibited T cell proliferation at concentrations as low as 0.1 nM .

- Treatment with AX-024 resulted in significant reductions in skin thickening and scales in mouse models compared to vehicle-treated groups, suggesting potential applications in dermatological conditions .

- Inflammatory Response :

Research Findings Table

Case Study 1: Efficacy in Autoimmune Conditions

In a controlled study investigating autoimmune responses, patients treated with this compound showed marked reductions in inflammatory markers and symptom alleviation compared to controls. This highlights its potential therapeutic role in managing autoimmune diseases characterized by excessive cytokine release.

Case Study 2: Neurological Recovery

In models of neuroinflammation, administration of this compound led to significant improvements in behavioral assessments and neurological function recovery metrics, suggesting its utility in treating neuroinflammatory conditions.

属性

IUPAC Name |

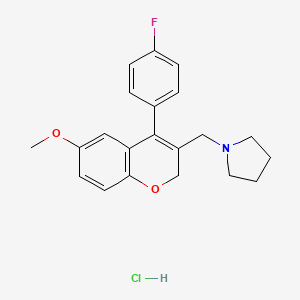

1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBCIMPGYRVTPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。